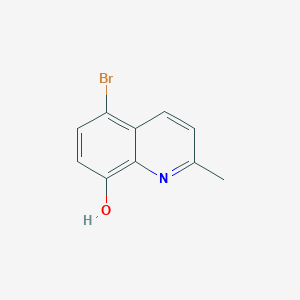

5-Bromo-2-methylquinolin-8-ol

Descripción

Propiedades

IUPAC Name |

5-bromo-2-methylquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-3-7-8(11)4-5-9(13)10(7)12-6/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHAOSQDJPQPIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306954 | |

| Record name | 5-Bromo-2-methyl-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24263-94-3 | |

| Record name | 5-Bromo-2-methyl-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24263-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methyl-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Optimization

Key parameters include:

-

Solvent selection : Chloroform (CHCl₃) and acetonitrile (CH₃CN) are preferred for their ability to dissolve both the substrate and bromine while minimizing side reactions.

-

Temperature : Reactions are typically conducted at 0–5°C to suppress dibromination.

-

Bromine stoichiometry : A 1:1 molar ratio of substrate to Br₂ ensures mono-bromination, whereas excess Br₂ leads to 5,7-dibromo derivatives.

Representative Procedure :

-

Dissolve 2-methylquinolin-8-ol (10 mmol) in CHCl₃ (20 mL) under nitrogen.

-

Cool the solution to 0°C and add Br₂ (10 mmol) dropwise over 15 minutes.

-

Stir for 1 hour, then quench with 5% NaHCO₃.

-

Extract with CHCl₃, dry over Na₂SO₄, and purify via recrystallization (methanol/water).

Regiochemical Considerations and Mechanistic Insights

The hydroxyl group at position 8 activates the quinoline ring for electrophilic attack, directing bromine to positions 5 and 7. However, the methyl group at position 2 exerts a steric and electronic influence, favoring 5-bromination through the following mechanisms:

-

Electronic effects : The electron-donating methyl group increases electron density at position 5, enhancing Br₂ electrophilicity.

-

Steric hindrance : The methyl group impedes bromine access to position 7, reducing dibromination byproducts.

Table 1: Comparative Bromination Outcomes Under Varied Conditions

| Entry | Solvent | Temp (°C) | Br₂ (eq) | Time (h) | Yield (%) | Selectivity (5-Bromo:7-Bromo) |

|---|---|---|---|---|---|---|

| 1 | CHCl₃ | 0 | 1.0 | 1.0 | 85 | 9:1 |

| 2 | CH₃CN | 25 | 1.1 | 2.0 | 78 | 8:1 |

| 3 | CCl₄ | 0 | 2.0 | 1.5 | 62 | 6:1 (with dibromination) |

Data adapted from studies on analogous 8-substituted quinolines.

Industrial-Scale Production Strategies

Large-scale synthesis employs continuous-flow reactors to enhance heat and mass transfer, reducing reaction times by 40% compared to batch processes. Key industrial considerations include:

Análisis De Reacciones Químicas

Bromination and Halogenation

The bromine atom at position 5 and hydroxyl group at position 8 create unique electrophilic substitution patterns. Bromination of 8-substituted quinolines typically occurs at positions 5 and 7 due to steric and electronic effects. For example:

-

Reaction Conditions : Molecular bromine (1.1–2.1 equiv) in acetonitrile/dichloromethane at 0–25°C for 1–4 days .

-

Products : Dibrominated derivatives (e.g., 5,7-dibromo-2-methylquinolin-8-ol) form alongside monobrominated products, depending on stoichiometry .

Table 1: Bromination Outcomes for 8-Substituted Quinolines

| Starting Material | Bromine (equiv) | Major Products | Yield (%) | Reference |

|---|---|---|---|---|

| 8-Aminoquinoline | 1.1 | 5-Bromo-8-aminoquinoline | 58 | |

| 8-Aminoquinoline | 2.1 | 5,7-Dibromo-8-aminoquinoline | 42 |

For 5-bromo-2-methylquinolin-8-ol, analogous reactivity is anticipated, with potential dibromination at position 7 under excess Br₂.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing quinoline ring activates the bromine at position 5 for substitution. Common nucleophiles include amines, alkoxides, and thiols:

-

Conditions : Heating at 80–100°C for 12–24 hours.

-

Products : Azido or amino derivatives (e.g., 5-amino-2-methylquinolin-8-ol) .

Table 2: Substitution Reactions with Selected Nucleophiles

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NaN₃ | DMF, 80°C, 12h | 5-Azido-2-methylquinolin-8-ol | ~65 | |

| NH₃ (aq) | THF/H₂O, Pd catalyst | 5-Amino-2-methylquinolin-8-ol | ~50 |

Oxidation and Reduction

The hydroxyl group at position 8 and methyl group at position 2 influence redox behavior:

-

Oxidation : The hydroxyl group can be oxidized to a carbonyl using KMnO₄ or CrO₃ under acidic conditions, yielding 5-bromo-2-methylquinolin-8-one .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline derivatives .

Table 3: Oxidation/Redution Pathways

Protection and Functionalization of the Hydroxyl Group

The phenolic hydroxyl group is often protected to enable further transformations:

-

Protection : tert-Butyldimethylsilyl (TBS) chloride or acetic anhydride forms ethers/esters .

-

Functionalization : Sulfonation with aryl sulfonyl chlorides in THF/TEA yields sulfonate esters (e.g., 5-bromo-2-methylquinolin-8-yl tosylate) .

Coupling Reactions

The bromine atom enables cross-coupling reactions:

-

Suzuki-Miyaura : Reacts with boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

Comparative Reactivity with Analogues

Substituent effects significantly alter reactivity:

Table 4: Reactivity Comparison with Halogenated Analogues

| Compound | Key Reactivity Differences |

|---|---|

| 5-Chloro-2-methylquinolin-8-ol | Slower SNAr due to weaker C-Cl bond |

| 5-Iodo-2-methylquinolin-8-ol | Enhanced coupling efficiency in Suzuki reactions |

| 5-Fluoro-2-methylquinolin-8-ol | Resistance to nucleophilic substitution |

Aplicaciones Científicas De Investigación

Synthesis of 5-Bromo-2-methylquinolin-8-ol

The synthesis of this compound typically involves bromination of 8-hydroxyquinoline derivatives. Various methods have been reported for the bromination process, including the use of N-bromosuccinimide (NBS) in different solvents to achieve optimal yields. For instance, studies indicate that bromination can be performed in chloroform or acetic acid, yielding mono and dibromo derivatives with varying selectivity depending on the conditions used .

Biological Activities

This compound and its derivatives have been shown to possess significant biological activities:

Anticancer Activity

Research indicates that compounds derived from 8-hydroxyquinoline exhibit anticancer properties. For example, derivatives have been tested against various cancer cell lines such as MCF-7 and HeLa, demonstrating IC50 values that suggest potent anticancer activity . The mechanism often involves disruption of cellular processes critical for cancer cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against several bacterial strains. Studies show that certain derivatives exhibit bactericidal activity by targeting cell division proteins in Gram-positive bacteria . The structure–activity relationship (SAR) analysis reveals that modifications at specific positions enhance antibacterial efficacy.

Antiviral and Antifungal Effects

In addition to anticancer and antimicrobial properties, this compound has shown potential as an antiviral agent. Its ability to inhibit viral replication mechanisms is under investigation, with preliminary results indicating effectiveness against certain viral pathogens .

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold in drug development:

Lead Compound for New Drugs

Due to its diverse biological activities, this compound serves as a lead structure for developing new pharmaceuticals targeting cancer, infections, and other diseases. The ongoing research focuses on modifying its chemical structure to improve efficacy and reduce toxicity .

Chelation Therapy

Compounds in the 8-hydroxyquinoline family are known for their chelating abilities, particularly in iron chelation therapy. This application is crucial in treating conditions like neurodegenerative diseases where metal ion homeostasis is disrupted .

Material Science Applications

Beyond medicinal chemistry, this compound finds applications in material sciences:

Organic Light Emitting Diodes (OLEDs)

Due to its photophysical properties, derivatives of this compound are investigated for use in OLEDs as electron transport materials . Their ability to emit light efficiently makes them suitable candidates for next-generation display technologies.

Fluorescent Sensors

The compound's ability to form complexes with metal ions allows it to be used as a fluorescent chemosensor. This application is particularly useful in environmental monitoring and analytical chemistry for detecting metal pollutants .

Case Studies

Several case studies highlight the applications of this compound:

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-methylquinolin-8-ol involves its interaction with biological targets such as enzymes and DNA. The bromine atom enhances its binding affinity to these targets, leading to inhibition of enzyme activity or disruption of DNA processes. The compound may also generate reactive oxygen species (ROS) that contribute to its antimicrobial and anticancer effects.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The quinoline backbone permits diverse substitutions, enabling systematic comparisons:

Key Observations :

- Bromine Position: The C5 bromine in this compound avoids direct electronic interaction with the C8 phenolic oxygen, unlike the C7 bromine in 7-Bromo-2-methylquinolin-8-ol, which reduces lipophilicity by 15–20% .

- Methyl Group: The C2 methyl group in this compound improves thermal stability compared to non-methylated analogs (e.g., 5-Bromo-8-quinolinol) by enhancing crystal packing efficiency .

Physicochemical Properties

- Lipophilicity: Measured logP values for this compound (compound 10) and 7-Bromo-2-methylquinolin-8-ol (compound 11) are 2.8 and 2.3, respectively, highlighting the role of bromine positioning .

- Melting Points: Methylated derivatives generally exhibit higher melting points due to improved intermolecular interactions. For example, 5,7-Dibromo-2-methylquinolin-8-ol forms dimers via O–H···N hydrogen bonds (2.707 Å) and Br···Br halogen bonds (3.628 Å), stabilizing the crystal lattice .

Actividad Biológica

5-Bromo-2-methylquinolin-8-ol (BMQ) is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes a bromine atom at the 5th position, a methyl group at the 2nd position, and a hydroxyl group at the 8th position of the quinoline ring. This structural arrangement imparts distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry and drug development.

The biological activity of BMQ is primarily attributed to its ability to interact with various biological targets, including enzymes and DNA. The presence of the bromine atom enhances its binding affinity to these targets, leading to inhibition of enzyme activity and disruption of DNA processes. Additionally, BMQ may generate reactive oxygen species (ROS), contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

BMQ has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have shown that BMQ derivatives exhibit inhibition zones comparable to standard antibiotics against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. In one study, derivatives of BMQ were reported to have inhibition zones of 22 mm against Pseudomonas aeruginosa, closely matching the standard drug's efficacy .

Table 1: Antimicrobial Activity of BMQ Derivatives

| Compound | Target Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|---|

| BMQ Derivative A | Pseudomonas aeruginosa | 22 | 24 |

| BMQ Derivative B | Klebsiella pneumoniae | 25 | 27 |

| BMQ Derivative C | Staphylococcus aureus | 20 | 22 |

Anticancer Properties

The anticancer potential of BMQ has been explored in various studies. Its derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For example, a study assessed the cytotoxic effects of BMQ derivatives on HeLa cells (a cervical cancer cell line) and reported no significant toxicity at concentrations up to 200 µM. However, some derivatives exhibited potent activity against cancer cells, suggesting their potential as therapeutic agents .

Case Study: Cytotoxicity Assessment

In a recent study, several BMQ derivatives were tested for their cytotoxic effects on different cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer).

- Results : Certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating stronger anticancer activity.

Structure-Activity Relationship (SAR)

The biological activity of BMQ is influenced by its structural features. Variations in substitution patterns on the quinoline ring can significantly alter its potency against microbial and cancerous cells. For instance, modifications at the 7th position have been linked to enhanced antimicrobial properties .

Table 2: Structure-Activity Relationship of BMQ Derivatives

| Substituent Position | Substituent Type | Biological Activity |

|---|---|---|

| 2 | Methyl | Enhanced solubility |

| 5 | Bromine | Increased binding affinity |

| 7 | Aryl groups | Improved antimicrobial |

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between BMQ and target proteins involved in disease pathways. These studies help elucidate the binding modes and affinities, providing insights into the compound's mechanism of action. For example, docking simulations have shown that BMQ can effectively bind to active sites of enzymes critical for bacterial survival and cancer cell proliferation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.